ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives.
Preparation Methods
The synthesis of ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate typically involves the condensation of benzo[b]thiophene derivatives with phenylsulfamoyl chloride under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylsulfamoyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-2-22-17(19)15-16(13-10-6-7-11-14(13)23-15)24(20,21)18-12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVAPOIQESOYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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